2-Methylprop-2-enyl 2-hydroxypropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69028-44-0 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-10-7(9)6(3)8/h6,8H,1,4H2,2-3H3 |
InChI Key |
BAUBEVZFEQZFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways
Direct Esterification Approaches for 2-Methylprop-2-enyl 2-hydroxypropanoate
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. For the synthesis of this compound, this entails the reaction between 2-hydroxypropanoic acid (lactic acid) and 2-methylprop-2-en-1-ol (methallyl alcohol).
The most common approach for direct esterification is the Fischer-Speier esterification, which utilizes a strong acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. In the synthesis of this compound, this involves the condensation of lactic acid and methallyl alcohol.
Commonly employed acid catalysts for this type of reaction include mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA). wikipedia.orgrsc.orgorganic-chemistry.org The reaction is typically performed by refluxing the alcohol and carboxylic acid with a catalytic amount of the acid, often with azeotropic removal of water to drive the equilibrium towards the ester product.
However, a critical consideration when using strong mineral acids with methallyl alcohol is the potential for acid-catalyzed rearrangement of the alcohol to isobutyraldehyde. wikipedia.org This side reaction can reduce the yield of the desired ester and complicate purification. To mitigate this, milder acid catalysts or alternative esterification methods may be employed. Heterogeneous acid catalysts, such as acidic ion-exchange resins like Amberlyst-15, can also be utilized. These solid-supported catalysts offer the advantage of easy separation from the reaction mixture.
Table 1: Potential Acid Catalysts for the Esterification of Lactic Acid with Methallyl Alcohol
| Catalyst | Type | Advantages | Potential Issues |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High catalytic activity, low cost. rsc.org | Potential for side reactions like alcohol rearrangement and dehydration. wikipedia.org |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Strong organic acid, effective catalyst, often used in esterifications. rsc.orgorganic-chemistry.org | Can also promote side reactions, though sometimes milder than mineral acids. |
| Amberlyst-15 | Heterogeneous | Easily separated from the reaction mixture, reusable. | May have lower activity compared to homogeneous catalysts. |
To circumvent the potential for acid-catalyzed side reactions and to achieve esterification under milder conditions, dehydrative coupling methods can be employed. The Steglich esterification is a prominent example of such a protocol. wikipedia.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the formation of the ester bond at room temperature. wikipedia.org
The reaction mechanism involves the activation of the carboxylic acid (lactic acid) by DCC to form a highly reactive O-acylisourea intermediate. The alcohol (methallyl alcohol) then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), a stable urea (B33335) byproduct that precipitates from the reaction mixture. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of an unreactive N-acylurea byproduct. nih.gov This method is particularly advantageous for sensitive substrates that are not compatible with the harsh conditions of traditional acid-catalyzed esterification.
Transesterification Processes
Transesterification, or alcoholysis, is another important route for the synthesis of esters. This equilibrium reaction involves the exchange of the alcohol group of an ester with another alcohol. For the production of this compound, this would typically involve the reaction of a simple alkyl lactate (B86563), such as methyl lactate or ethyl lactate, with methallyl alcohol.
In this process, an alkyl lactate is reacted with an excess of methallyl alcohol in the presence of a catalyst. The equilibrium is shifted towards the formation of the desired this compound by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.
Catalysts for transesterification can be acidic or basic. Acid catalysts function similarly to those in direct esterification. Basic catalysts, such as sodium methoxide (B1231860) or potassium carbonate, can also be effective. Enzymatic catalysts, particularly lipases, are also widely used for transesterification reactions due to their high selectivity and mild reaction conditions. organic-chemistry.org
Ester exchange is a specific type of transesterification where two esters react to form two new esters. While less common for the direct synthesis of a specific target ester like this compound, it is a fundamental reaction in polymer chemistry and other areas. The principles of catalysis and equilibrium control are similar to those in alcoholysis.
Asymmetric Synthesis and Enantioselective Production of this compound
Lactic acid is a chiral molecule, existing as (S)-lactic acid and (R)-lactic acid. Consequently, this compound is also chiral. The production of enantiomerically pure or enriched forms of this ester is of significant interest for applications where stereochemistry is crucial, such as in the synthesis of pharmaceuticals or biodegradable polymers with specific properties. Chemoenzymatic pathways, which combine chemical and enzymatic steps, are particularly powerful for achieving high enantioselectivity. rsc.org
Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and carboxylic acids or their esters. organic-chemistry.org One of the most robust and commonly used lipases for this purpose is the immobilized lipase (B570770) B from Candida antarctica, commercially available as Novozym 435. nih.govnih.govnih.gov
A potential chemoenzymatic route for the enantioselective production of this compound is the lipase-catalyzed kinetic resolution of racemic lactic acid or a racemic alkyl lactate. In a typical scenario, racemic ethyl lactate could be subjected to transesterification with methallyl alcohol in the presence of a lipase. The enzyme would selectively catalyze the reaction of one enantiomer of the ethyl lactate, leading to the formation of one enantiomer of this compound, while the other enantiomer of the ethyl lactate remains largely unreacted. Separation of the product ester from the unreacted ester would yield both enantiomers in enriched form.
Alternatively, the kinetic resolution could be performed on racemic this compound itself via enzyme-catalyzed hydrolysis, where one enantiomer is selectively hydrolyzed back to lactic acid and methallyl alcohol.
Table 2: Key Enzymes and Methods in Asymmetric Synthesis of Chiral Esters
| Enzyme/Method | Principle | Application to Target Compound | Expected Outcome |
| Candida antarctica Lipase B (Novozym 435) | Enantioselective transesterification | Kinetic resolution of racemic ethyl lactate with methallyl alcohol. | Production of one enantiomer of this compound and unreacted enantiomer of ethyl lactate. |
| Pseudomonas sp. Lipase | Enantioselective hydrolysis | Kinetic resolution of racemic this compound. | Formation of one enantiomer of lactic acid and unreacted enantiomer of the target ester. |
| Lactate Dehydrogenases (LDHs) | Stereospecific reduction | Not directly applicable to the ester, but used to produce enantiopure lactic acid as a precursor. | Synthesis of enantiomerically pure (R)- or (S)-lactic acid for subsequent esterification. |
Chiral Catalyst Development
The development of chiral catalysts is crucial for the asymmetric synthesis of complex molecules. While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, research into lactate-based chiral iodoarene catalysts offers insights into potential catalytic systems. nih.gov These catalysts have proven effective in the α-functionalization of ketones, demonstrating the potential for lactate moieties to be incorporated into chiral catalyst design. nih.gov
A family of chiral iodoaniline-lactate based catalysts has been synthesized and shown to promote α-oxysulfonylation of ketones with high yields and enantioselectivities up to 83%. nih.gov The synthesis involves connecting (S)-methyl lactate or (S)-ethyl lactate to a secondary sulfonamide via a Mitsunobu reaction. nih.gov This approach highlights a strategy where the chiral building block itself is part of the catalyst system.
Table 1: Examples of Chiral Iodoaniline-Lactate Based Catalysts
| Catalyst | Description | Application | Reference |
| Iodoaniline-Lactate Catalyst | A family of C1 and C2 symmetric chiral iodoarene catalysts. | α-oxysulfonylation of ketones | nih.gov |
Stereocontrolled Reaction Design
Achieving stereocontrol is a primary objective in the synthesis of chiral molecules like this compound. nih.gov A key strategy involves the use of enzymes to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. Another approach is the asymmetric desymmetrization of a prochiral substrate.
One-pot chemoenzymatic strategies have been developed for the synthesis of α-hydroxy half-esters with consecutive quaternary and tertiary stereocenters. acs.org This involves an asymmetric Ca2+-catalyzed lu.seresearchgate.net-Wittig rearrangement combined with an enzymatic hydrolysis step mediated by porcine liver esterase. acs.org This cascade catalysis approach has been shown to enhance the enantiomeric purity of the final products. acs.org
Biocatalytic Synthesis of this compound and Related Esters
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as lipases, esterases, and cutinases are particularly well-suited for esterification reactions, operating under mild conditions and often with high enantioselectivity. nih.govresearchgate.net
Enzyme-Catalyzed Esterification (e.g., Lipases, Esterases, Cutinases)
The most studied method for the biocatalytic synthesis of lactate esters is the direct esterification of lactic acid with an alcohol.
Lipases: Immobilized lipase B from Candida antarctica (CAL-B), often known by the commercial name Novozym 435, is a highly effective and widely used catalyst for the synthesis of lactate esters. chapmanhall.comdtu.dk It demonstrates high activity with primary alcohols as nucleophiles. chapmanhall.com Studies on the esterification of lactic acid with various straight-chain alcohols have shown that CAL-B can produce lactate esters with yields ranging from 71% to 82%. dtu.dkresearchgate.net The reaction conditions, including solvent, temperature, substrate ratio, and the use of drying agents like molecular sieves, significantly influence the ester yield. dtu.dkresearchgate.net For instance, in the synthesis of hexadecyl lactate, optimal conditions were found to be an equimolar ratio of lactic acid to alcohol in cyclohexane (B81311) at 50°C with molecular sieves. dtu.dkresearchgate.net
A key advantage of using CAL-B for lactic acid esterification is its selectivity. Lactic acid itself is not an effective nucleophile for this enzyme, which prevents the formation of dimers and oligomers of lactic acid. chapmanhall.com However, the stereoselectivity of CAL-B is reported to be good only when the chiral center is on the alcohol part of the molecule. chapmanhall.com
Table 2: Lipase-Catalyzed Synthesis of Lactate Esters
| Lipase Source | Alcohol | Solvent | Temperature (°C) | Yield (%) | Reference |
| Candida antarctica (Novozym 435) | n-Butanol | Hexane | 70 | - | chapmanhall.com |
| Candida antarctica (Novozym 435) | Ethanol (B145695) | tert-Butyl alcohol | 60 | 77 | cjcatal.com |
| Candida antarctica (Novozym 435) | Hexadecanol | Cyclohexane | 50 | 79.2 | dtu.dkresearchgate.net |
| Candida sp. (textile-immobilized) | Hexadecanol | Cyclohexane | 40 | - | dtu.dkresearchgate.net |
Esterases: Porcine liver esterase (PLE) has been utilized in the desymmetrization of malonic esters to produce α-hydroxy half-esters in a one-pot chemoenzymatic process. acs.org This demonstrates the potential of esterases in the synthesis of chiral hydroxy esters.
Cutinases: Cutinases are another class of enzymes capable of catalyzing ester synthesis. A recombinant cutinase from Fusarium solani has been shown to effectively catalyze the synthesis of oleoyl (B10858665) glycerides from oleic acid and glycerol. nih.gov This suggests that cutinases could also be applied to the synthesis of this compound.
Whole-Cell Biotransformations
While specific examples of whole-cell biotransformations for the direct production of this compound are not prominent in the reviewed literature, this approach is a well-established method for producing chiral alcohols and other fine chemicals. Whole-cell systems offer the advantage of in-situ cofactor regeneration, which is particularly beneficial for redox reactions. For instance, various microorganisms have been used for the enantioselective reduction of ketoesters to their corresponding chiral hydroxy esters. nih.gov This indicates the potential for developing a whole-cell process where a microorganism could first produce chiral lactic acid from a sugar source, which is then esterified with methallyl alcohol by an endogenous or recombinantly expressed lipase.
Mechanistic Aspects of Biocatalytic Pathways
The generally accepted mechanism for lipase-catalyzed esterification involves a serine-histidine-aspartate catalytic triad (B1167595) at the enzyme's active site. nih.gov The process proceeds via an acyl-enzyme intermediate. researchgate.net
Acylation: The serine hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (lactic acid), forming a tetrahedral intermediate.
Intermediate Breakdown: This intermediate collapses, releasing a water molecule and forming a stable acyl-enzyme intermediate.
Deacylation: The alcohol (2-methylprop-2-en-1-ol) then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.
Product Release: This leads to the formation of a second tetrahedral intermediate, which then breaks down to release the ester product (this compound) and regenerate the free enzyme. nih.gov
The low water content in the reaction medium favors the synthesis (esterification) over the reverse reaction (hydrolysis). researchgate.net
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in 2-Methylprop-2-enyl 2-hydroxypropanoate Formation
The formation of this compound is primarily achieved through esterification or transesterification reactions. The most common synthetic route involves the direct esterification of 2-hydroxypropanoic acid (lactic acid) with 2-methylprop-2-en-1-ol (methallyl alcohol). smolecule.com This reaction is typically catalyzed by an acid.
The generally accepted mechanism for this acid-catalyzed esterification is the Fischer esterification mechanism. This process involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. tuwien.at Each step in this mechanism is reversible. youtube.com
Kinetic Studies of Esterification and Transesterification
Kinetic studies are crucial for optimizing reaction conditions and understanding the factors that influence the rate of formation of this compound. While specific kinetic data for the esterification of lactic acid with methallyl alcohol is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems, such as the esterification of lactic acid with other alcohols.
Transesterification of lactic acid oligomers with ethanol (B145695) has also been studied, providing an alternative route to lactate (B86563) esters. A kinetic model for the catalytic alcoholysis of oligoesters, assuming a first-order reaction, yielded an activation energy of 64.35 kJ·mol⁻¹ for a ferric chloride catalyzed process. nih.gov
Below is an illustrative data table of activation energies for the esterification of lactic acid with various alcohols, which can be considered representative for estimating the reactivity in the formation of this compound.
| Alcohol | Catalyst | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Ethanol | Autocatalyzed | 47-49 | tuengr.com |
| n-Propanol | Autocatalyzed | 47-49 | tuengr.com |
| n-Butanol | Autocatalyzed | 47-49 | tuengr.com |
| n-Pentanol | Autocatalyzed | 47-49 | tuengr.com |
| n-Butanol | Uncatalyzed | 55.2 | njit.edu |
| n-Butanol | Acid Catalyzed | 56.8 | njit.edu |
| Ethanol (from oligomers) | FeCl₃ | 64.35 | nih.gov |
Transition State Analysis and Energy Landscapes
Hydrolysis and Reversibility of Ester Linkages in this compound
The ester linkage in this compound is susceptible to hydrolysis, which is the reverse reaction of esterification. smolecule.com This reaction can be catalyzed by either an acid or a base. Under acidic conditions, the mechanism is the microscopic reverse of the Fischer esterification. youtube.com
Kinetic studies on the hydrolysis of alkyl lactates, such as methyl and ethyl lactate, have shown that the reaction is autocatalytic. chemrxiv.orgchemrxiv.org The lactic acid produced during hydrolysis catalyzes further reaction, leading to a complex kinetic profile with an initial slow rate (initiation/neutral hydrolysis), followed by an acceleration (autocatalytic hydrolysis), and finally reaching equilibrium. chemrxiv.orgchemrxiv.org The hydrolysis of lactate esters is a significant consideration in their application, as it affects their stability and shelf-life, particularly in the presence of water.
The activation energy for the hydrolysis of ethyl lactate catalyzed by an ion-exchange resin was found to be 56.05 kJ mol⁻¹. cnrs.fr This value is comparable to the activation energy of the forward esterification reaction, highlighting the reversible nature of the process.
Reactivity of the 2-Hydroxypropanoate Moiety
The 2-hydroxypropanoate moiety in this compound contains a secondary alcohol and a chiral center, which are key sites for further chemical transformations.
Reactions Involving the Hydroxyl Group (e.g., Oxidation, Etherification)
The secondary hydroxyl group can undergo various reactions, including oxidation and etherification.
Oxidation: The oxidation of the secondary alcohol in the 2-hydroxypropanoate moiety would yield a ketone, specifically 2-methylprop-2-enyl 2-oxopropanoate. libretexts.orglibretexts.org Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC), as well as milder reagents like Dess-Martin periodinane. wikipedia.org The mechanism of these oxidations often involves the formation of an intermediate ester (e.g., a chromate (B82759) ester), followed by an elimination step where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the carbonyl group. masterorganicchemistry.com In some cases, direct oxidation of a secondary alcohol to an ester has been observed using reagents like performic acid. rsc.org
Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Given the presence of the ester group, which can be sensitive to strong bases, milder etherification methods might be preferable.
Stereoselective Reactions at the Chiral Center
The chiral center at the C2 position of the 2-hydroxypropanoate moiety makes stereoselective reactions a critical area of investigation. The stereochemistry of this center can influence the properties of polymers derived from this monomer.
The synthesis of enantiomerically pure this compound can be achieved by starting with an enantiomerically pure form of lactic acid (either L-lactic acid or D-lactic acid). The esterification reaction itself does not typically affect the stereochemistry of the chiral center.
Furthermore, reactions at the chiral center can be designed to proceed with high stereoselectivity. For instance, enzymatic reactions are known for their high degree of stereospecificity. The oxidation of L-lactic acid, for example, is catalyzed by the enzyme lactate dehydrogenase, which is specific to the L-enantiomer. libretexts.orglibretexts.org Biocatalytic methods, such as the use of engineered carbonyl reductases, have been shown to be effective for the stereoselective synthesis of chiral lactones, demonstrating the potential for enzymatic transformations at or near the chiral center of lactate derivatives with high enantiopurity. rsc.org The use of chiral auxiliaries is another common strategy in organic synthesis to control the stereochemical outcome of reactions. ethz.ch
Reactivity of the 2-Methylprop-2-enyl Group
The 2-methylprop-2-enyl group, also known as the methallyl group, is an important structural motif that imparts specific reactivity to the molecule. Its reactivity centers around the carbon-carbon double bond and the adjacent allylic position.
The electron-rich π-system of the alkene in this compound is susceptible to attack by electrophiles. In these reactions, the double bond acts as a nucleophile. dalalinstitute.comopenstax.orgyoutube.com The general mechanism for electrophilic addition involves an initial attack on the electrophile by the π electrons of the double bond, leading to the formation of a carbocation intermediate. openstax.orglibretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product.
For an unsymmetrical alkene like the one in the methallyl group, the regioselectivity of the addition typically follows Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. chemguide.co.uk In the case of the 2-methylprop-2-enyl group, the initial electrophilic attack will generate a more stable tertiary carbocation, which then undergoes nucleophilic attack.
Conversely, nucleophilic addition to an unactivated carbon-carbon double bond is less common as it requires the double bond to be electron-deficient. dalalinstitute.comlscollege.ac.in Such reactions are often facilitated by the presence of electron-withdrawing groups in conjugation with the double bond or through catalysis by transition metals that can activate the allyl group. wikipedia.org In the context of this compound, direct nucleophilic addition to the double bond is not a primary reaction pathway under standard conditions but can be induced.
Below is a table illustrating the expected products from various electrophilic addition reactions to the double bond of this compound.
| Reagent | Expected Major Product | Reaction Type |
| HBr | 2-(2-bromo-2-methylpropyl) 2-hydroxypropanoate | Electrophilic Addition |
| H₂O, H⁺ | 2-(2-hydroxy-2-methylpropyl) 2-hydroxypropanoate | Electrophilic Addition (Hydration) |
| Br₂ | 2-(2,3-dibromo-2-methylpropyl) 2-hydroxypropanoate | Electrophilic Addition (Bromination) |
| Interactive Data Table: Illustrative Electrophilic Addition Reactions |
Allylic rearrangements are a characteristic feature of compounds containing an allylic system, where a double bond can shift to an adjacent position during a reaction. lscollege.ac.inwikipedia.org These reactions often occur during nucleophilic substitution at the allylic position. The substitution can proceed through different mechanisms, primarily the SN1' and SN2' pathways. lscollege.ac.inwikipedia.org
In an S_N1' reaction, the leaving group departs to form a resonance-stabilized allylic carbocation. The incoming nucleophile can then attack at either end of the allylic system, leading to a mixture of products, including the rearranged product. lscollege.ac.in For the 2-methylprop-2-enyl group, the intermediate carbocation would be stabilized by resonance, allowing for the potential formation of a rearranged product.
The S_N2' reaction involves a concerted mechanism where the nucleophile attacks the carbon-carbon double bond, and the leaving group is displaced from the allylic position in a single step. lscollege.ac.inwikipedia.org This pathway is often favored when the allylic compound is unhindered and a strong nucleophile is used. lscollege.ac.in Steric hindrance around the direct substitution site can also promote the S_N2' pathway. wikipedia.org
In the case of this compound, the ester group itself is the leaving group in a potential allylic substitution. Such reactions are often catalyzed, for example by transition metals like palladium, which can form a π-allyl complex, facilitating the attack of a nucleophile. wikipedia.org Europium(III) has also been shown to catalyze the rearrangement of allylic esters. umich.edu The outcome of these reactions, whether direct substitution (S_N2) or substitution with rearrangement (S_N2'), can be influenced by reaction conditions and the nature of the nucleophile. For instance, in the reaction of 1-chloro-3-methyl-2-butene, a structurally similar allylic system, the rearranged alcohol is the major product upon substitution with hydroxide. lscollege.ac.inwikipedia.org
The table below summarizes potential allylic substitution reactions and the expected products.
| Nucleophile | Catalyst/Conditions | Expected Product(s) | Mechanism Type |
| R₂CuLi | - | Direct substitution product favored | S_N2-like |
| H₂O | Acid or metal catalyst | Mixture of allylic alcohols | S_N1' or catalyzed |
| RNH₂ | Pd(0) catalyst | Mixture of allylic amines | Catalyzed S_N2' |
| Interactive Data Table: Illustrative Allylic Substitution Reactions |
Derivatives, Analogues, and Structural Modifications
Synthesis and Characterization of α-Substituted 2-Hydroxypropanoate Esters
The synthesis of α-substituted 2-hydroxypropanoate esters can be achieved through several established chemical routes. A common method involves the direct esterification of lactic acid with the corresponding alcohol. For instance, the synthesis of simple alkyl lactates, such as methyl lactate (B86563) and ethyl lactate, is typically performed by reacting lactic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. This approach can be adapted for more complex alcohols to produce a variety of lactate esters.
Another synthetic strategy is the nickel-catalyzed reductive addition of alkyl iodides to α-oxyacrylates, which provides a pathway to substituted lactate derivatives researchgate.net. Furthermore, a boron-catalyzed asymmetric aldol reaction of carboxylic acids can be employed to create α-substituted β-hydroxy esters, which are structurally related to 2-hydroxypropanoate esters chemrxiv.org.
The characterization of these esters is crucial for confirming their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. In ¹H NMR spectra, the characteristic peaks for the lactate moiety and the specific α-substituent can be identified and assigned. For example, in the ¹H NMR spectrum of isobutyl propionate, a structurally similar ester, the quartet for the CH₂ group adjacent to the carbonyl and the triplet for the terminal CH₃ group of the propionate moiety are key identifiers uwlax.edu. Similarly, for 2-Methylprop-2-enyl 2-hydroxypropanoate, the signals corresponding to the methallyl and lactate protons would be expected in specific regions of the spectrum.
Table 1: Spectroscopic Data for Representative α-Substituted 2-Hydroxypropanoate Esters
| Compound Name | Synthesis Method | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |
| Methyl Lactate | Esterification of lactic acid with methanol | 3.7 (s, 3H, -OCH₃), 4.3 (q, 1H, -CH(OH)-), 1.4 (d, 3H, -CH₃) | 175.5 (C=O), 66.8 (-CH(OH)-), 51.9 (-OCH₃), 20.4 (-CH₃) | nih.gov |
| Ethyl Lactate | Esterification of lactic acid with ethanol | 4.2 (q, 2H, -OCH₂-), 1.3 (t, 3H, -CH₂CH₃), 4.3 (q, 1H, -CH(OH)-), 1.4 (d, 3H, -CH₃) | 175.2 (C=O), 66.9 (-CH(OH)-), 60.9 (-OCH₂-), 20.4 (-CH₃), 14.2 (-CH₂CH₃) | nih.gov |
| Allyl Lactate | Esterification of lactic acid with allyl alcohol | 5.9 (m, 1H, -CH=), 5.3 (d, 1H, =CH₂), 5.2 (d, 1H, =CH₂), 4.6 (d, 2H, -OCH₂-), 4.3 (q, 1H, -CH(OH)-), 1.4 (d, 3H, -CH₃) | 174.9 (C=O), 132.1 (-CH=), 118.6 (=CH₂), 66.8 (-CH(OH)-), 65.5 (-OCH₂-), 20.4 (-CH₃) | orgsyn.org |
Note: The data presented in this table is based on typical values found in the literature for these compounds and may vary slightly depending on the specific experimental conditions.
Variations of the Alkenyl Moiety (e.g., Allyl, Methallyl)
The alkenyl moiety in 2-hydroxypropanoate esters plays a significant role in their reactivity, particularly in polymerization reactions. Common variations include the allyl (prop-2-enyl) and methallyl (2-methylprop-2-enyl) groups.
The synthesis of allyl 2-hydroxypropanoate (allyl lactate) is well-documented and can be achieved by the direct esterification of lactic acid with allyl alcohol orgsyn.org. This method, however, is not suitable for the synthesis of this compound (methallyl lactate). The use of a strong mineral acid as a catalyst in this reaction can lead to the rearrangement of methallyl alcohol to isobutyraldehyde, thus preventing the formation of the desired ester orgsyn.org. This highlights a key difference in the synthetic accessibility of these two analogues.
In terms of reactivity, the presence of a methyl group on the double bond of the methallyl moiety influences its polymerization behavior compared to the allyl group. Generally, allylic monomers are known to be less reactive in radical polymerization than their methacrylic counterparts due to degradative chain transfer researchgate.net. However, the reactivity of the allyl and methallyl groups can be compared in copolymerization reactions. The relative reactivity of the double bonds in substituted allyl methacrylates has been studied, indicating that substitutions on the allyl group can significantly affect their incorporation into a polymer chain.
Synthesis of Polymeric and Oligomeric Derivatives
The presence of a polymerizable alkenyl group in this compound allows for the synthesis of a variety of polymeric and oligomeric derivatives. These materials can be prepared through various polymerization techniques, with radical polymerization being a common method for monomers containing double bonds.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, have been successfully employed for the polymerization of lactate-based (meth)acrylic monomers acs.org. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. It is anticipated that this compound could also be polymerized using these techniques to produce polymers with tailored architectures.
The synthesis of oligomeric derivatives of 2-hydroxypropanoate esters can be achieved through the controlled polymerization of lactic acid or its cyclic dimer, lactide. The polyesterification of linear oligomers of polylactic acid (PLA) can yield higher molecular weight polymers google.com. Additionally, oligomers of L-lactic acid and citric acid have been synthesized, demonstrating the potential to create functional oligomers with multiple reactive groups researchgate.net. These oligomers can serve as building blocks for more complex polymeric structures or as additives to modify the properties of other polymers. A patent has described a process for preparing esters of secondary hydroxy fatty acid oligomers, which involves the partial homopolymerization of a hydroxylated fatty acid compound followed by reaction with an alcohol wipo.int.
Functionalization for Advanced Applications
The derivatives of this compound, particularly its polymeric forms, can be further functionalized to tailor their properties for a range of advanced applications. The hydroxyl group of the lactate moiety and the ester linkage offer sites for chemical modification.
In the biomedical field, functionalized polylactide (PLA)-based materials are extensively explored for applications such as drug delivery and tissue engineering rsc.orgnih.govresearchgate.netmdpi.com. The surface of PLA scaffolds can be modified to improve cell adhesion and proliferation. Techniques such as hydrolysis, UV/Ozone treatment, and gold thin film deposition can be used to introduce functional groups like carboxylic acids or amines onto the PLA surface techconnect.org. These functional groups can then be used to immobilize bioactive molecules, such as epidermal growth factor, to enhance the biological performance of the material nih.gov.
For drug delivery applications, PLA-based nanoparticles can be synthesized and functionalized to control the loading and release of therapeutic agents nih.govfrontiersin.orgmdpi.com. The functionalization can be achieved by synthesizing PLA with specific end groups that can be activated for conjugation with drugs or targeting ligands frontiersin.org. For instance, PLA polymers have been designed with short hydrophobic and/or hydrophilic groups to influence the drug release profiles from nanoparticles nih.gov. Furthermore, the surface of PLA-based nanocapsules can be modified, often with polyethylene glycol (PEG), to improve their circulation time in the body for targeted drug delivery uni.lu. The versatility of PLA functionalization suggests that polymers derived from this compound could be similarly modified for a variety of biomedical applications mdpi.comacs.orgnih.gov.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation beyond Basic Identification
Spectroscopic techniques are indispensable for probing the molecular structure of 2-methylprop-2-enyl 2-hydroxypropanoate. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.
¹H NMR Spectroscopy would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. Based on the structure, the predicted signals would correspond to the different proton groups within the lactate (B86563) and methallyl moieties. docbrown.infodocbrown.info
¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count. The chemical shifts are indicative of the carbon's electronic environment (e.g., C=O, C=C, C-O).
2D NMR Spectroscopy is used to establish definitive correlations between atoms within the molecule. science.govsdsu.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds), confirming adjacent proton relationships, such as between the -CH- and -CH₃ protons of the lactate group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs, linking each proton signal to its corresponding carbon signal. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting the distinct parts of the molecule, for instance, by showing a correlation from the CH₂ protons of the methallyl group to the ester carbonyl carbon (C=O), confirming the ester linkage. sdsu.eduresearchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
This interactive table summarizes the predicted NMR assignments. Click on a row to highlight the corresponding atoms in the structure.
| Atom Number(s) | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | Lactate -CH₃ | ~1.4 (doublet) | ~20 |
| 2 | Lactate -CH- | ~4.3 (quartet) | ~67 |
| 3 | Lactate -OH | Variable | - |
| 4 | Ester C=O | - | ~175 |
| 5 | Ester -O-CH₂- | ~4.5 (singlet) | ~72 |
| 6 | Alkene =C(CH₃)- | - | ~140 |
| 7 | Alkene -CH₃ | ~1.8 (singlet) | ~19 |
| 8 | Alkene =CH₂ | ~5.0 (two singlets) | ~114 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. docbrown.info
The presence of a hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3500-3200 cm⁻¹. The ester carbonyl (C=O) group gives rise to a strong, sharp absorption peak around 1750-1735 cm⁻¹. The carbon-carbon double bond (C=C) of the methallyl group would show a stretching vibration in the 1650-1640 cm⁻¹ region. Finally, the C-O stretching vibrations of the ester and alcohol functionalities would appear in the fingerprint region, typically between 1300-1000 cm⁻¹. researchgate.netresearchgate.net
Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 3500 - 3200 (broad) | O-H (Alcohol) | Stretching |
| 2980 - 2850 | C-H (Alkyl) | Stretching |
| 1750 - 1735 (strong) | C=O (Ester) | Stretching |
| ~1650 | C=C (Alkene) | Stretching |
| 1300 - 1000 | C-O (Ester, Alcohol) | Stretching |
Mass Spectrometry (MS) Techniques (e.g., HR-MS, MS/MS) for Molecular Fragmentation and Isomer Differentiation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₇H₁₂O₃), the exact mass is calculated to be 144.07864 Da. nih.gov HR-MS can confirm the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, the most likely fragmentation would occur at the ester linkage, leading to characteristic fragment ions that can be used for identification and isomer differentiation.
Predicted Major Fragments in MS/MS Analysis
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |
| 89.0233 | [Lactic acid - H]⁺ or related ions | C₃H₅O₃ |
| 71.0497 | [Methallyl alcohol - H]⁺ or Methallyl cation | C₄H₇O / C₄H₇ |
| 55.0548 | Methallyl cation | C₄H₇ |
| 45.0335 | [CH₃CH(OH)]⁺ | C₂H₅O |
Chromatographic Methodologies for Complex Mixture Analysis and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. The choice of method depends on the volatility and polarity of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Sampling (e.g., HS-SPME, GCxGC/TOFMS)
GC-MS is a robust technique for analyzing volatile and semi-volatile compounds. mdpi.comnih.gov Given its ester structure, this compound is amenable to GC analysis, although the hydroxyl group may sometimes necessitate derivatization to improve peak shape and thermal stability. chromforum.orgnih.gov
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile analytes from complex matrices. frontiersin.orgnih.gov For analyzing this compound, a fiber coated with a bipolar material like Divinylbenzene (B73037)/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) would be effective for trapping the ester. nih.govmdpi.com Optimization of parameters such as extraction temperature and time is crucial for achieving high sensitivity and reproducibility. frontiersin.org
Comprehensive Two-Dimensional Gas Chromatography (GCxGC/TOFMS) offers significantly enhanced separation power compared to conventional GC-MS. gcms.cznih.gov This technique is particularly useful for resolving compounds in highly complex mixtures, such as flavor and fragrance profiles or environmental samples. nih.gov By employing two columns with different separation mechanisms (e.g., nonpolar followed by polar), co-eluting peaks in the first dimension can be separated in the second dimension. gcms.czgcms.cz The coupling with a Time-of-Flight Mass Spectrometer (TOFMS) provides fast data acquisition and high-quality mass spectra, which is essential for identifying the narrow peaks produced by GCxGC. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a versatile technique for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. sielc.com It is well-suited for the analysis and quantification of this compound. oup.com
A common approach would be Reversed-Phase HPLC (RP-HPLC) , where a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. oatext.comnih.gov For this compound, a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate it from impurities of different polarities. oatext.compsu.edu Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS). chromforum.org This method allows for accurate quantification over a wide range of concentrations, making it suitable for purity assessment and quality control. nih.govoatext.com
Chiroptical Methods for Enantiomeric Excess Determination
As this compound contains a chiral center at the C2 position of the propanoate group, it can exist as two distinct enantiomers: (S)-2-Methylprop-2-enyl 2-hydroxypropanoate and (R)-2-Methylprop-2-enyl 2-hydroxypropanoate. The ratio of these enantiomers is a critical quality attribute, as it can significantly influence the properties of both the monomer and any subsequent polymer. Chiroptical methods are essential for quantifying this ratio, expressed as enantiomeric excess (% ee).
Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. The magnitude and direction of this rotation are dependent on the specific enantiomer, its concentration, the solvent, temperature, and the wavelength of the light used. For this compound, determining the specific rotation of an enantiomerically pure sample is the first step. Once the specific rotation of the pure enantiomer ([α]₀) is known, the enantiomeric excess of a sample with an observed rotation ([α]obs) can be calculated using the formula:
% ee = ([α]obs / [α]₀) x 100
Research on similar chiral lactate esters demonstrates the utility of this method. For instance, the specific rotation of ethyl (S)-lactate is well-documented, and polarimetry is routinely used to confirm its enantiomeric purity after synthesis or purification. While specific values for methallyl lactate are not broadly published, the principle remains a primary, albeit relatively low-resolution, method for its chiral analysis.
Table 1: Representative Polarimetry Data for Lactate Esters
| Compound | Enantiomer | Solvent | Concentration (g/100mL) | Wavelength (nm) | Specific Rotation [α] |
| Ethyl Lactate | (S) | Neat | - | 589 (D-line) | -10° to -11° |
| Ethyl Lactate | (R) | Neat | - | 589 (D-line) | +10° to +11° |
| This compound | (S) (Hypothetical) | Chloroform | 1.0 | 589 (D-line) | Value to be determined |
| This compound | (R) (Hypothetical) | Chloroform | 1.0 | 589 (D-line) | Value to be determined |
For a more precise and accurate determination of enantiomeric excess, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.
In the context of this compound, a typical approach would involve an HPLC system equipped with a chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, a highly accurate value for enantiomeric excess can be calculated.
Table 2: Example Chiral HPLC Method Parameters for Lactate Ester Separation
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatograph (HPLC) |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 220 nm |
| Temperature | 25 °C |
| Expected Result | Baseline separation of (R) and (S) enantiomers |
Morphological and Textural Characterization (for polymeric forms)
Upon polymerization, this compound can form poly(this compound), a material with properties dependent on its synthesis and processing. The morphological and textural characteristics of this polymer, especially if prepared as a porous scaffold, membrane, or microsphere, are critical for its application.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material at high magnification. In the study of poly(methallyl lactate), SEM would be used to examine features such as pore size, pore distribution, surface roughness, and particle or fiber morphology. The resulting images provide direct, qualitative, and quantitative information about the polymer's microstructure, which is crucial for applications in areas like tissue engineering or controlled release, where surface architecture dictates biological and physical interactions.
Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample's surface. When the electron beam of the SEM strikes the sample, it excites atoms, which then emit characteristic X-rays. The EDS detector analyzes the energy of these X-rays to identify the elements present and their relative abundance. For a pure poly(this compound) sample, EDS analysis would be expected to show peaks corresponding to Carbon (C) and Oxygen (O). This technique is particularly useful for confirming the purity of the polymer surface or for mapping the distribution of different elements if the polymer is part of a composite material.
The Brunauer–Emmett–Teller (BET) method is a cornerstone of surface science, used to determine the specific surface area of a material. The analysis involves the physisorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, an adsorption isotherm is generated. The BET equation is then applied to this data to calculate the total surface area per unit mass of the sample (m²/g). For porous polymeric forms of this compound, the BET surface area, along with pore volume and average pore size derived from the same data, are critical parameters that influence properties like catalytic activity, adsorption capacity, and drug loading potential.
Table 3: Summary of Morphological and Textural Analysis Techniques for Poly(this compound)
| Technique | Information Obtained | Typical Application in Polymer Research |
| Scanning Electron Microscopy (SEM) | Surface topography, particle/fiber size and shape, pore structure. | Visualizing the microstructure of polymer scaffolds, films, or microspheres. |
| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition of the surface. | Confirming elemental purity (C, O) and detecting contaminants. |
| Brunauer–Emmett–Teller (BET) Analysis | Specific surface area, pore volume, average pore size. | Quantifying the surface area and porosity of materials for catalysis or adsorption. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Methylprop-2-enyl 2-hydroxypropanoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Furthermore, DFT calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the calculated structure and to aid in the interpretation of experimental results. For instance, the calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, providing a deeper understanding of its dynamics.
Table 1: Predicted Spectroscopic Data (Hypothetical DFT Calculation) This table is a hypothetical representation of data that could be obtained from DFT calculations for this compound.
| Spectroscopic Property | Predicted Value/Range | Method |
| C=O Stretch Freq. (IR) | 1730-1750 cm⁻¹ | B3LYP/6-31G(d) |
| O-H Stretch Freq. (IR) | 3400-3600 cm⁻¹ | B3LYP/6-31G(d) |
| ¹H NMR (C-H of lactate) | 4.0-4.5 ppm | GIAO-DFT |
| ¹³C NMR (C=O) | 170-180 ppm | GIAO-DFT |
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energetic and electronic structure information for this compound.
These calculations can be used to determine key electronic properties such as:
Ionization Potential: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.
Partial Atomic Charges: The distribution of electron density across the molecule, which can indicate sites susceptible to nucleophilic or electrophilic attack.
While specific ab initio results for this compound are not available in the literature, such calculations would be crucial for a detailed understanding of its reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or reactants.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the system. This allows for the exploration of the conformational landscape of the molecule and the study of its dynamic behavior.
A study on methyl lactate (B86563) utilized classical MD simulations to investigate its properties in pure form and in mixtures with water and methanol (B129727). nih.gov The simulations provided information on structural aspects through radial distribution functions and on the dynamics of the liquid. nih.gov A similar MD study on this compound could reveal:
The preferred conformations of the molecule in different environments.
The nature and strength of intermolecular hydrogen bonding involving the hydroxyl group of the lactate moiety.
The diffusion coefficient of the molecule in various solvents.
The solvation structure of the molecule, showing how solvent molecules arrange themselves around it.
Table 2: Potential Outputs of a Molecular Dynamics Simulation of this compound This table outlines hypothetical data that could be generated from an MD simulation.
| Property | Simulated Value | Conditions |
| Diffusion Coefficient in Water | (e.g., 1.5 x 10⁻⁵ cm²/s) | 298 K, 1 atm |
| Radius of Gyration | (e.g., 3.5 Å) | In vacuo |
| Solvation Free Energy in Ethanol (B145695) | (e.g., -5.2 kcal/mol) | 298 K, 1 atm |
Reaction Pathway Modeling and Transition State Identification
Computational chemistry can be used to model the reaction pathway for the synthesis of this compound, which is typically formed through the esterification of lactic acid with methallyl alcohol. By modeling the reaction at a quantum mechanical level, it is possible to identify the transition state structures and calculate the activation energies for the reaction.
Kinetic studies on the esterification of lactic acid with other alcohols, such as ethanol, propanol, and butanol, have shown that the reaction is often autocatalyzed by the lactic acid itself. tuengr.com The activation energies for these forward reactions were found to be in the range of 47-49 kJ/mol. tuengr.com A computational study on the esterification with methallyl alcohol would involve:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (lactic acid and methallyl alcohol) and products (this compound and water).
Transition State Search: Locating the transition state structure on the potential energy surface that connects the reactants and products. This is a first-order saddle point.
Frequency Calculation: Performing a frequency calculation to confirm that the located structure is a true transition state (one imaginary frequency) and to calculate the zero-point vibrational energy.
Activation Energy Calculation: Determining the energy barrier for the reaction, which is the difference in energy between the transition state and the reactants.
This information is crucial for understanding the reaction mechanism and for optimizing reaction conditions to improve the yield and selectivity of the synthesis.
Solvation Effects and Environmental Influence on Reactivity
The solvent can have a significant impact on the rate and mechanism of a chemical reaction. For the synthesis of this compound, computational models can be used to study the effects of different solvents on the reaction.
Solvation effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. A computational study on methyl lactate demonstrated the use of a polarizable continuum model to analyze the effect of the surrounding solvent on hydrogen bonding. nih.gov
For the esterification reaction to produce this compound, a computational study could investigate how the polarity of the solvent affects:
The stability of the reactants, transition state, and products.
The activation energy of the reaction.
The solubility of the reactants and products.
This would allow for the rational selection of a solvent that favors the desired reaction pathway and facilitates product separation.
Design of Novel Catalysts for this compound Synthesis
Computational chemistry can be a powerful tool in the design of novel catalysts for the synthesis of this compound. The esterification of lactic acid is often catalyzed by acids. By modeling the interaction of different catalysts with the reactants, it is possible to identify catalysts that can lower the activation energy of the reaction more effectively.
For example, DFT calculations could be used to:
Model the adsorption of lactic acid and methallyl alcohol on the surface of a solid acid catalyst.
Investigate the mechanism of the catalyzed reaction on the catalyst surface.
Calculate the binding energies of the reactants and products to the catalyst.
Screen a library of potential catalysts to identify the most promising candidates for experimental testing.
While specific catalyst design studies for this particular ester are not prevalent, the general principles of computational catalyst design are well-established and could be readily applied to improve the synthesis of this compound.
Polymerization and Material Science Applications
Monomeric Role in Free Radical Polymerization
Free-radical polymerization is a principal method for polymerizing vinyl monomers, and 2-methylprop-2-enyl 2-hydroxypropanoate can participate in these reactions, although with certain characteristic behaviors influenced by its methallyl group.
While specific kinetic data for the homopolymerization of this compound, also known as methallyl lactate (B86563), is not extensively documented, general principles of free-radical polymerization for allylic compounds suggest a distinct kinetic profile. The synthesis of methallyl lactate can be challenging, as the use of strong mineral acids may catalyze the rearrangement of methallyl alcohol to isobutyraldehyde, complicating monomer production orgsyn.org.
The polymerization of allylic monomers like methallyl lactate is typically slower than that of their acrylate (B77674) or methacrylate (B99206) counterparts due to the stability of the allylic radical. This stability makes it more susceptible to chain transfer reactions, where the radical abstracts a hydrogen atom from another monomer, terminating one chain and starting another. This process, known as degradative chain transfer, can limit the achievable molecular weight of the resulting homopolymer.
In contrast, structurally similar monomers like 2-hydroxypropyl methacrylate (HPMA) readily undergo free-radical polymerization to form high molecular weight polymers. The kinetics of HPMA polymerization have been studied, and it serves as a useful, albeit imperfect, model for understanding the potential behavior of methallyl lactate acs.orgmdpi.com. For instance, the polymerization of 2-hydroxyethyl methacrylate (HEMA), another similar monomer, can be influenced by external factors like a high electric field, which can alter the molecular weight and polydispersity of the resulting polymer rsc.org.
Table 1: Comparison of Polymerizable Groups
| Feature | Methallyl Group (in this compound) | Methacrylate Group (in 2-Hydroxypropyl Methacrylate) |
|---|---|---|
| Reactivity | Lower | Higher |
| Chain Transfer | Prone to degradative chain transfer | Less prone to chain transfer |
| Polymerization Rate | Slower | Faster |
| Achievable Molecular Weight | Generally lower | Generally higher |
This compound can be copolymerized with other vinyl monomers, such as acrylates and methacrylates, to tailor the properties of the resulting polymer. The incorporation of this monomer introduces a pendant hydroxyl group, which can enhance hydrophilicity, adhesion, and provide a site for post-polymerization modification.
The reactivity ratios of the comonomers dictate the composition and sequence distribution of the copolymer chain. Given the lower reactivity of the methallyl group, it is expected that in a copolymerization with more reactive monomers like methyl methacrylate (MMA) or methyl acrylate (MA), the acrylate/methacrylate monomer would be incorporated into the polymer chain at a faster rate.
Studies on the copolymerization of the analogous monomer, 2-hydroxypropyl methacrylate (HPMA), with various acrylates and methacrylates have been conducted. For example, HPMA has been copolymerized with methyl acrylate, ethyl acrylate, n-butyl acrylate, and methyl methacrylate in bulk using benzoyl peroxide as an initiator capes.gov.br. The resulting copolymers exhibit properties that are a composite of their constituent monomers. For instance, copolymerization of HPMA with MMA can produce materials with a range of glass transition temperatures and thermal stabilities analis.com.my. Similarly, copolymerization of 2-hydroxyethyl methacrylate (HEMA) with styrene (B11656) has been investigated to determine their reactivity ratios and the kinetic behavior of the copolymerization acs.org. These studies provide a framework for predicting the copolymerization behavior of this compound.
Table 2: Potential Comonomers for Copolymerization
| Comonomer | Potential Property Contribution |
|---|---|
| Methyl Methacrylate (MMA) | Increased glass transition temperature and rigidity |
| Methyl Acrylate (MA) | Increased flexibility |
| Styrene | Enhanced thermal stability and refractive index |
Polymer Structure and Architecture from this compound
The presence of the hydroxyl group and the nature of the methallyl double bond in this compound allow for the creation of various polymer architectures.
Under typical free-radical polymerization conditions, the polymerization of this compound would be expected to produce branched polymers due to the high propensity for chain transfer reactions associated with allylic monomers. These reactions can lead to the formation of short-chain or long-chain branches along the polymer backbone.
In contrast, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be employed to synthesize more well-defined linear polymers. RAFT polymerization of monomers like HPMA has been successfully used to create linear diblock copolymers rsc.org. By analogy, such techniques might offer better control over the polymerization of methallyl lactate, leading to linear structures with controlled molecular weights and narrow polydispersity. The structure of the polymer, whether linear or branched, significantly impacts its physical properties, such as crystallinity and density youtube.com.
The hydroxyl group on the this compound monomer provides a reactive site for cross-linking. After polymerization, these hydroxyl groups can be reacted with di-functional or multi-functional cross-linking agents, such as diisocyanates or dianhydrides, to form a three-dimensional polymer network.
These cross-linked networks can be designed to form hydrogels, which are water-swollen polymer networks. Hydrogels based on hydroxyl-functionalized methacrylates like HPMA and HEMA are widely used in biomedical applications due to their biocompatibility and ability to absorb large amounts of water chemicalbook.compolysciences.commdpi.com. The properties of these hydrogels can be tuned by controlling the cross-linking density.
Furthermore, this monomer can be incorporated into thermosetting resins. For instance, acrylic resins containing active hydroxyl groups can be prepared by copolymerizing monomers like HPMA, which can then be cross-linked with melamine (B1676169) formaldehyde (B43269) resin or diisocyanates to create durable coatings suntechemical.com. UV-curable resins can also be formulated using this type of monomer, where the cross-linking occurs upon exposure to ultraviolet light in the presence of a photoinitiator mdpi.comnih.gov.
Molecularly Imprinted Polymers (MIPs) using 2-Methylprop-2-enyl 2-hydroxyprop-2-enamides (related to isobutenyl group)
While direct applications of this compound in molecularly imprinted polymers (MIPs) are not widely reported, structurally related compounds such as N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and utilized as functional monomers for the fabrication of MIPs. rsc.org These polymers are engineered to have cavities with a specific shape and functionality that can selectively bind to a target molecule.
The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind binding sites that are complementary to the template. Methacrylic acid (MAA) and its derivatives are commonly used as functional monomers in MIPs due to the ability of the carboxylic acid group to form strong, non-covalent interactions (e.g., hydrogen bonds) with a wide range of template molecules researchgate.netjournalirjpac.com.
In an exemplary synthesis of an imprinted polymer, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was used as the functional monomer with divinylbenzene (B73037) as the cross-linker. rsc.org The resulting MIP showed a high affinity for the target biomolecules tyramine (B21549) and L-norepinephrine. rsc.org This demonstrates the utility of the 2-methylprop-2-enamide structure in creating selective binding sites within a polymer matrix.
Table 3: Components of a Molecularly Imprinted Polymer System
| Component | Function | Example |
|---|---|---|
| Template | The molecule to be imprinted. | Tyramine, L-norepinephrine |
| Functional Monomer | Interacts with the template during polymerization. | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, Methacrylic Acid |
| Cross-linker | Forms the polymer network and stabilizes the binding sites. | Divinylbenzene, Ethylene glycol dimethacrylate |
| Initiator | Starts the polymerization reaction. | Azobisisobutyronitrile (AIBN) |
| Porogen (Solvent) | Solubilizes the components and controls the morphology of the polymer. | Toluene |
Polymer Applications in Specialized Chemical Systems (e.g., separations, functional coatings, adhesives)
The presence of the hydroxyl group could theoretically impart hydrophilicity and provide a site for post-polymerization modification, which are desirable characteristics for applications in functional coatings and adhesives. For instance, the hydroxyl functionality could enhance adhesion to polar substrates or serve as a cross-linking site to improve the mechanical properties and chemical resistance of a coating. In the context of chemical separations, polymers with tailored functionalities are often used as selective membranes or chromatographic stationary phases. The specific structure of poly(this compound) might offer unique selectivities, but without experimental data, this remains speculative.
General discussions on functional monomers with hydroxyl and allyl/methallyl groups suggest their utility in creating cross-linked networks and functional surfaces. However, detailed studies focusing specifically on the polymer derived from this compound are absent from the retrieved search results. Research in the broader field of poly(hydroxy ester)s and polymers with pendant allyl groups is extensive, but direct data that can be extrapolated to the specific polymer is not scientifically rigorous without dedicated studies.
Given the lack of specific data, the following tables remain illustrative of the type of information that would be necessary to fully characterize the potential of this polymer in the specified applications.
Table 1: Illustrative Data for Potential Application in Functional Coatings
| Property | Hypothetical Value/Characteristic | Rationale for Importance |
| Pencil Hardness | Indicates the scratch and mar resistance of the coating. | |
| Adhesion (ASTM D3359) | Measures the coating's ability to adhere to a substrate. | |
| Contact Angle (°) | Determines the surface wettability and hydrophilicity. | |
| Solvent Resistance | Assesses the coating's durability when exposed to chemicals. |
Table 2: Illustrative Data for Potential Application in Adhesives
| Property | Hypothetical Value/Characteristic | Rationale for Importance |
| Lap Shear Strength (MPa) | Measures the adhesive's strength in a bonded joint. | |
| Peel Strength (N/mm) | Indicates the flexibility and toughness of the adhesive bond. | |
| Glass Transition Temp. (°C) | Defines the operational temperature range of the adhesive. | |
| Cure Time | Determines the time required to achieve full bond strength. |
Table 3: Illustrative Data for Potential Application in Chemical Separations
| Application | Target Analyte | Separation Factor (α) | Rationale for Importance |
| Gas Separation | CO₂/N₂ | Important for carbon capture applications. | |
| Liquid Chromatography | Chiral Compounds | The chiral center in the monomer could lead to enantioselective separation. | |
| Membrane Filtration | Organic Dyes | Rejection Rate (%) | Relevant for wastewater treatment. |
It is crucial to reiterate that the values and specific applications in these tables are hypothetical due to the absence of published research on poly(this compound). Further empirical research would be required to populate these tables with factual data and to validate the suitability of this polymer for these specialized applications.
Environmental Chemistry and Degradation Pathways Academic Focus
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the intervention of living organisms, is a crucial factor in the environmental persistence of organic compounds. For 2-Methylprop-2-enyl 2-hydroxypropanoate, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.
The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that cleaves the molecule into its constituent alcohol and carboxylic acid. This process can be catalyzed by either acids or bases. nih.govnih.govnih.gov
Acid-catalyzed hydrolysis is a reversible reaction, where the ester is heated with an excess of water in the presence of a strong acid catalyst. nih.govnih.gov The equilibrium of the reaction can be shifted towards the products, 2-hydroxypropanoic acid (lactic acid) and 2-methylprop-2-en-1-ol (methallyl alcohol), by using a large excess of water.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. nih.govnih.gov The reaction with a base, such as sodium hydroxide, yields the salt of the carboxylic acid (sodium lactate) and the corresponding alcohol (methallyl alcohol). nih.gov
The presence of unsaturation in the alcohol moiety (the 2-methylprop-2-enyl group) is expected to influence the rate of hydrolysis. Studies on other unsaturated esters have shown that unsaturation generally enhances the rate of alkaline hydrolysis compared to their saturated counterparts, provided there is no conjugation between the double bond and the carboxyl group. nih.gov
Table 1: Predicted Hydrolysis Products of this compound
| Reactant | Condition | Products |
| This compound | Acid-catalyzed hydrolysis | 2-Hydroxypropanoic acid + 2-Methylprop-2-en-1-ol |
| This compound | Base-catalyzed hydrolysis | Salt of 2-hydroxypropanoic acid + 2-Methylprop-2-en-1-ol |
This table is based on general principles of ester hydrolysis.
Photolytic decomposition involves the degradation of a molecule by light energy. For this compound, both the lactate (B86563) and the methallyl moieties are potential sites for photochemical reactions.
Recent research on the near-UV light-induced degradation of iron complexes of lactate has shown that it can undergo photodegradation to form a carbon dioxide radical anion. tuhh.de This suggests that in the presence of photosensitizers like iron in the environment, the lactate portion of the molecule could be susceptible to photolytic cleavage.
Furthermore, studies on the photolysis of other esters, such as phthalate (B1215562) esters, have demonstrated that the primary photochemical reactions can involve the cleavage of the ester bond and subsequent reactions of the resulting radicals. noaa.gov The presence of the double bond in the methallyl group could also be a site for photo-oxidation reactions, similar to those observed in other unsaturated organic molecules. nih.gov
The exact photolytic decomposition pathways for this compound have not been empirically determined. However, based on the photochemistry of its constituent parts and related compounds, a plausible pathway could involve the initial cleavage of the ester bond or reactions at the double bond, leading to the formation of smaller, more oxidized molecules.
Biotic Degradation by Microorganisms and Enzymes
Biotic degradation, mediated by microorganisms and their enzymes, is a significant pathway for the removal of organic compounds from the environment. Lactate esters are generally considered to be readily biodegradable. asm.org
The initial step in the biotic degradation of this compound is likely the enzymatic hydrolysis of the ester bond. Many microorganisms in soil and water produce enzymes called esterases, lipases, and proteases that can catalyze this reaction. nih.govresearchgate.net This enzymatic hydrolysis would yield 2-hydroxypropanoic acid and 2-methylprop-2-en-1-ol.
The biodegradability of lactate-containing polymers like polylactic acid (PLA) is well-documented and proceeds via enzymatic hydrolysis. tuhh.denih.govresearchgate.net It is reasonable to infer that a smaller molecule like this compound would also be susceptible to similar enzymatic action.
Following enzymatic hydrolysis, the resulting products, lactic acid and methallyl alcohol, would be further metabolized by microorganisms.
Lactic Acid Metabolism: Lactic acid is a common metabolite in many microbial pathways. It can be converted to pyruvate (B1213749) by the enzyme lactate dehydrogenase. nih.govnih.gov Pyruvate can then enter the tricarboxylic acid (TCA) cycle, where it is ultimately mineralized to carbon dioxide and water under aerobic conditions. nih.gov
Methallyl Alcohol Metabolism: The biodegradation of methallyl alcohol is less documented. However, studies on the biodegradation of other aliphatic alcohols suggest that they can be oxidized by microbial alcohol dehydrogenases to the corresponding aldehydes or carboxylic acids, which are then further metabolized.
While specific microbial strains that can degrade this compound have not been identified, it is plausible that a wide range of common environmental bacteria and fungi possessing esterases and alcohol/acid dehydrogenases could metabolize this compound. Studies on the microbial biosynthesis of lactate esters have utilized engineered Escherichia coli, demonstrating the potential for microbial systems to process these types of molecules. nih.govutk.edu
Table 2: Plausible Microbial Metabolic Pathway for this compound
| Step | Reaction | Key Enzyme (Postulated) | Metabolites |
| 1 | Ester Hydrolysis | Esterase / Lipase (B570770) | 2-Hydroxypropanoic acid + 2-Methylprop-2-en-1-ol |
| 2a | Oxidation of Lactic Acid | Lactate Dehydrogenase | Pyruvic acid |
| 2b | Oxidation of Methallyl Alcohol | Alcohol Dehydrogenase | 2-Methyl-2-propenal |
| 3a | Entry into Central Metabolism | Pyruvate Dehydrogenase Complex | Acetyl-CoA |
| 3b | Further Oxidation | Aldehyde Dehydrogenase | 2-Methyl-2-propenoic acid |
This table presents a hypothetical metabolic pathway based on known biochemical reactions.
Fate and Transport Modeling in Environmental Compartments
The environmental fate and transport of a chemical are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While specific experimental data for this compound are scarce, its structure suggests it would be a relatively water-soluble organic compound.
Fate and transport models, such as those used for phthalate esters, can provide insights into the potential distribution of this compound in different environmental compartments (air, water, soil, and sediment). These models typically consider processes like advection, dispersion, sorption to soil and sediment, and degradation rates.
Future Research Directions and Emerging Paradigms
Sustainable Synthesis of 2-Methylprop-2-enyl 2-hydroxypropanoate (e.g., using renewable feedstocks)
The drive towards green chemistry necessitates the development of sustainable synthetic routes for valuable chemical compounds. For this compound, this involves leveraging renewable feedstocks and environmentally benign catalytic systems. Lactic acid, one of the compound's precursors, is readily available from the fermentation of carbohydrates, a well-established renewable source. kit.eduwikipedia.org The primary challenge lies in the sustainable production of methallyl alcohol, which is traditionally derived from fossil fuels.
Future research will likely focus on:
Bio-based Precursors: Investigating pathways to produce the methallyl component from biomass. Lignin, an abundant biopolymer, is a key renewable source for aromatic and other complex organic compounds that could be engineered into precursors. kit.edu
Enzymatic Esterification: Utilizing enzymes, such as lipases, as biocatalysts for the esterification of lactic acid with methallyl alcohol. nih.gov Enzymatic processes offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. mdpi.comnih.gov Chemo-enzymatic pathways have proven effective for synthesizing other complex chiral molecules, suggesting a viable strategy for this compound. mdpi.com
A comparative table of potential synthesis methods is presented below.
| Synthesis Route | Precursors | Catalyst | Advantages | Research Focus |
| Conventional | Lactic Acid, Methallyl Alcohol | Mineral Acid (e.g., H₂SO₄) | Low-cost catalyst | High energy use, waste generation |
| Enzymatic | Renewable Lactic Acid, Methallyl Alcohol | Immobilized Lipase (B570770) | High selectivity, mild conditions, reusable catalyst. nih.gov | Optimizing enzyme stability and activity |
| Fully Bio-based | Fermentation-derived Lactic Acid, Bio-derived Methallyl Alcohol | Biocatalyst or Green Chemical Catalyst | Fully renewable, reduced carbon footprint | Developing efficient routes to bio-methallyl alcohol |
Integration into Advanced Functional Materials
The dual functionality of this compound makes it an ideal monomer for creating sophisticated polymers with tailored properties. The polymerizable methallyl group allows it to be incorporated into polymer chains, while the hydroxyl group offers a site for further modification or for imparting specific characteristics like hydrophilicity and biocompatibility.
Emerging applications could include:
Biocompatible Hydrogels: Hydrogels are crucial in biomedical applications like tissue engineering and drug delivery. oup.com By incorporating this monomer, hydrogels with enhanced mechanical properties, controlled swelling, and biocompatibility can be developed. acs.orgmdpi.com The hydroxyl groups can improve water retention and mimic the natural extracellular matrix. acs.org Functional hydrogel coatings on medical devices could also inhibit biofilm formation. nih.gov
Advanced Coatings and Adhesives: The hydroxyl functionality can promote adhesion to various substrates and can be used as a cross-linking site to enhance the durability and chemical resistance of coatings.
Drug Delivery Systems: Polymers and copolymers based on this monomer could be used to create particulate carriers for drugs. nih.govtandfonline.comresearchgate.net The polymer's properties could be tuned to control the drug release profile, with research showing that increasing polymer hydrophilicity can improve release kinetics. tandfonline.comresearchgate.netnih.gov
Functional Thermoplastics: When copolymerized with materials like poly(lactic acid) (PLA) or poly(methyl methacrylate) (PMMA), it could introduce functional sites into these widely used biocompatible thermoplastics, enabling the creation of advanced materials for 3D printing of medical implants and scaffolds. mdpi.com
| Material Type | Potential Function of Monomer | Target Application | Key Research Area |
| Hydrogels | Hydrophilicity, cross-linking, biocompatibility | Tissue engineering, wound dressing. oup.com | Controlling mechanical properties and degradation rate. acs.org |
| Coatings | Adhesion promotion, cross-linking | Anti-biofouling surfaces, protective coatings | Enhancing durability and substrate compatibility |
| Drug Carriers | Controlled release, biocompatibility | Targeted drug delivery, vaccine adjuvants. nih.govresearchgate.net | Optimizing drug encapsulation and release profiles. tandfonline.comnih.gov |
| 3D-Printed Scaffolds | Functionalization of bio-inks, cell adhesion | Bone tissue engineering. mdpi.com | Improving mechanical strength and biocompatibility of printed constructs |
Development of Targeted Analytical Probes and Sensors
As the compound finds more applications, the need for precise and rapid detection methods will grow. This is important for quality control during synthesis and for monitoring its presence in environmental or biological systems.
Future research directions include:
Chromatographic and Spectroscopic Methods: Optimization of techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Biochips and Microarrays: Development of high-throughput screening platforms. Monolithic polymer layers based on methacrylates have been used to create biochips for detecting viruses and other biological entities by immobilizing specific probes on the surface. nih.gov A similar approach could be adapted to create sensors where molecules that specifically bind to this compound are immobilized, allowing for its detection.
Fluorescent Probes: Designing and synthesizing novel fluorescent molecules that exhibit a change in their optical properties upon binding to the target compound. This would enable real-time monitoring in various media.
Exploration of Unconventional Reaction Media
Moving away from traditional volatile organic compounds (VOCs) as reaction solvents is a core principle of green chemistry. imperial.ac.uk Unconventional media like ionic liquids (ILs) and supercritical fluids (SCFs) offer significant advantages for both the synthesis and polymerization of functional monomers.
Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, making them environmentally safer alternatives to conventional solvents. imperial.ac.ukajast.net They can act as both the solvent and the catalyst in esterification reactions. acs.orgresearchinschools.org Research has shown that the properties of the IL, such as its hydrogen bond basicity, can be tuned to optimize reaction rates and equilibrium conversions. imperial.ac.ukacs.org Hydrophobic ILs, for instance, can help drive the esterification equilibrium by separating the water by-product. acs.orgtandfonline.com
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive medium for polymerization. tandfonline.comimperial.ac.uk It is non-toxic, inexpensive, and easily removed from the final product. imperial.ac.uk Polymerization in scCO₂ can offer better control over particle morphology and reduces the viscosity of the reaction medium, which is a common issue in polymer synthesis. nih.gov Furthermore, SCFs can be used to impregnate polymers with active substances or to extract residual monomers and solvents, leading to higher purity products. nih.govgatech.edu
| Medium | Process | Advantages | Research Focus |
| Ionic Liquids | Esterification Synthesis | Acts as catalyst and solvent; negligible vapor pressure; tunable properties. acs.orgresearchinschools.org | Catalyst recycling; optimizing IL structure for maximum yield. researchinschools.org |
| Supercritical CO₂ | Polymerization | "Green" solvent; easy product separation; control over polymer morphology. tandfonline.comnih.gov | Finding suitable initiators and stabilizers; optimizing pressure/temperature conditions. |
Artificial Intelligence and Machine Learning in Compound Design and Process Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating the discovery and optimization of new compounds and processes. medium.comacs.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impractical through experimentation alone. medium.com
For this compound, AI and ML could be applied to:
Process Optimization: ML models can be trained on experimental data to optimize reaction conditions (e.g., temperature, catalyst concentration, reactant ratios) for the synthesis of the monomer, maximizing yield and minimizing costs. acs.orgasiaresearchnews.comresearchgate.net This approach has been successfully used to optimize the production of other polymers, reducing the need for extensive and time-consuming experimentation. asiaresearchnews.com
Predictive Polymer Design: By training on data from existing polymers, ML algorithms can predict the properties of new polymers incorporating this compound. resolvemass.cagatech.edu This allows researchers to computationally screen vast numbers of potential copolymer structures to find candidates with desired characteristics (e.g., specific mechanical strength, degradation rate, or thermal stability) before undertaking laboratory synthesis. gatech.edu
Inverse Design: Going a step further, inverse design models can start with a set of desired material properties and work backward to suggest the optimal polymer structure, including the ideal proportion of the functional monomer, to achieve those properties. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
